N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the 1,2,3-triazole ring. The reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Halogens or alkylating agents in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an HER2 inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth and proliferation of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydroquinolin-1-yl) amide: Used as NF-κB inhibitors.
Retinoid nuclear modulators: Important for treating metabolic and immunological diseases.
Lipopolysaccharide (LPS)-induced inflammatory mediators: Used in inflammation research.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific structure, which allows it to effectively inhibit the HER2 receptor. This makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds that may have different molecular targets or therapeutic applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-7-9-20(12-17(16)2)30-24(19-6-5-11-26-15-19)23(28-29-30)25(31)27-14-18-8-10-21(32-3)22(13-18)33-4/h5-13,15H,14H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUGXVOBYEDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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